![molecular formula C6H12N2 B1529612 (1S,5R)-6-méthyl-3,6-diazabicyclo[3.2.0]heptane CAS No. 867374-44-5](/img/structure/B1529612.png)
(1S,5R)-6-méthyl-3,6-diazabicyclo[3.2.0]heptane
Vue d'ensemble
Description
“(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane” is a chemical compound with the molecular formula C6H12N2 . It is also known as “(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride” with the molecular formula C6H14Cl2N2 .
Molecular Structure Analysis
The molecular structure of this compound includes 1 four-membered ring, 1 five-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), 1 Azetidine, and 1 Pyrrolidine .Physical And Chemical Properties Analysis
The molecular weight of “(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane” is 112.17 , and for its dihydrochloride form, it is 185.09 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Activité antibactérienne
Le composé a été caractérisé par diverses méthodes spectroscopiques et a montré une activité bactéricide sur Staphylococcus aureus comparable à celle d'un médicament de référence, la miramistine .
Cascades biocatalytiques
En biotechnologie, le composé a été utilisé dans le recyclage des cofacteurs au sein de cascades biocatalytiques artificielles, contribuant au développement de ce domaine .
Biooxydation
Il a également été impliqué dans des processus de biooxydation, où la résolution cinétique a généré des cétones et des alcools chiraux correspondants .
Mécanisme D'action
The exact mechanism of action of (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane is not fully understood, but it is believed to work through a complex series of events that involve the immune system and the tumor microenvironment. (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane has been shown to activate the immune system, leading to the production of cytokines and chemokines that can help to destroy cancer cells. (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane also disrupts the blood supply to tumors, leading to tumor cell death.
Biochemical and Physiological Effects
(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane has been shown to have a number of biochemical and physiological effects. In preclinical studies, (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane has been shown to activate the immune system, leading to the production of cytokines and chemokines that can help to destroy cancer cells. (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane also disrupts the blood supply to tumors, leading to tumor cell death. In addition, (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane has been shown to have anti-inflammatory effects, which may be useful in the treatment of other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in preclinical models. However, there are also some limitations to using (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane in lab experiments. For example, (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane has a short half-life in the body, which can make it difficult to administer in vivo. In addition, (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane has been shown to have some toxicity in animal models, which may limit its use in clinical trials.
Orientations Futures
There are a number of future directions for research on (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane. One area of interest is the development of new formulations of (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane that can improve its pharmacokinetic properties and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane treatment. Finally, there is also interest in combining (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane with other cancer treatments, such as immunotherapy or targeted therapy, to improve its efficacy.
Safety and Hazards
Propriétés
IUPAC Name |
(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-4-5-2-7-3-6(5)8/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXCQTFLEBVHNU-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2[C@@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Nitro-imidazo[1,2-A]pyridine](/img/structure/B1529532.png)
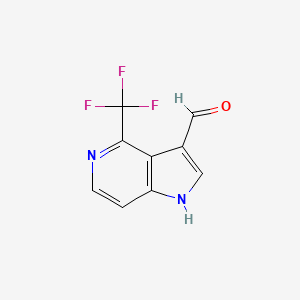
![3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1529534.png)
![Methyl 1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B1529535.png)

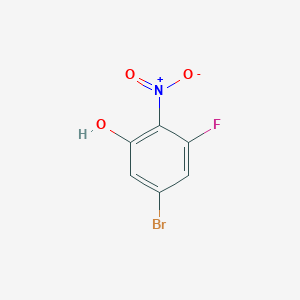
![Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester](/img/structure/B1529540.png)
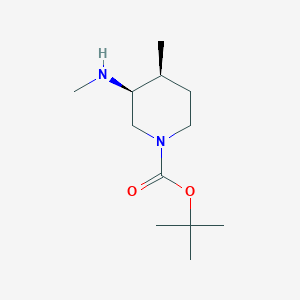
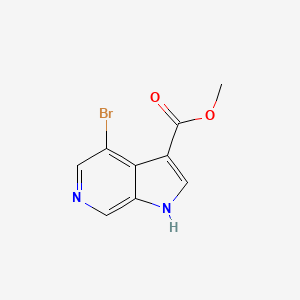
![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide](/img/structure/B1529546.png)
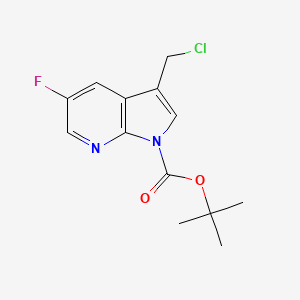
![2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B1529548.png)
![5,8-Dioxaspiro[3.4]octan-2-ylmethanamine](/img/structure/B1529552.png)